molecular formula C9H7NO6 B2517938 2-(Carboxymethyl)-5-nitrobenzoic acid CAS No. 3898-66-6

2-(Carboxymethyl)-5-nitrobenzoic acid

Cat. No.: B2517938
CAS No.: 3898-66-6
M. Wt: 225.156
InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethyl)-5-nitrobenzoic acid is an organic compound that features both carboxymethyl and nitro functional groups attached to a benzene ring

Scientific Research Applications

2-(Carboxymethyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 2-(Carboxymethyl)-5-nitrobenzoic acid is not available, carboxymethyl chitosan (CMCS), a similar compound, shows activity by inhibition of bacterial biofilms through aggregation mechanism and charge neutralization .

Safety and Hazards

While specific safety data for 2-(Carboxymethyl)-5-nitrobenzoic acid is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of similar compounds. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Carboxymethyl compounds have potential applications in various fields due to their unique properties. They are being explored for use in drug delivery, tissue engineering, wound healing, and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-5-nitrobenzoic acid typically involves the nitration of a precursor benzoic acid derivative followed by carboxymethylation. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxymethylation step involves the reaction of the nitrated benzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 2-(Carboxymethyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: Esters of this compound.

Comparison with Similar Compounds

2-(Carboxymethyl)-5-nitrobenzoic acid can be compared with other similar compounds such as:

    2-(Carboxymethyl)-4-nitrobenzoic acid: Differing in the position of the nitro group, which can affect its reactivity and applications.

    2-(Carboxymethyl)-5-aminobenzoic acid: The reduced form of the nitro compound, with different chemical and biological properties.

    2-(Carboxymethyl)-5-chlorobenzoic acid: Featuring a chloro group instead of a nitro group, leading to different reactivity and uses.

Properties

IUPAC Name

2-(carboxymethyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIFWNXJOHQQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 g of 2-carboxymethyl-benzoic acid were dissolved in 16 ml of fuming nitric acid. 16 ml of ice water was added into the resulting solution after stirred at room temperature for 2 hr, then filtrated to obtain a precipitation, dried in vacuum to obtain 1.99 g of 5-nitro-2-carboxymethyl-benzoic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
16 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.